Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro-
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Overview
Description
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- is a derivative of benzoic acid, characterized by the presence of acetylamino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- typically involves multi-step organic reactions. One common method is the acetylation of 6-amino-3-bromo-2-chlorobenzoic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced to form different functional groups.
Hydrolysis: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can modify the acetylamino group to form different derivatives.
Scientific Research Applications
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique substituents.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromo and chloro substituents can enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-acetylamino-3-hydroxybenzoic acid and 3-bromo-4-chlorobenzoic acid share structural similarities.
Halogenated Benzoic Acids: Compounds like 3-bromo-4-chlorobenzoic acid and 2-chloro-5-bromobenzoic acid are closely related.
Uniqueness
Benzoic acid, 6-(acetylamino)-3-bromo-2-chloro- is unique due to the specific combination of acetylamino, bromo, and chloro substituents. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
Properties
CAS No. |
125328-77-0 |
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Molecular Formula |
C9H7BrClNO3 |
Molecular Weight |
292.51 g/mol |
IUPAC Name |
6-acetamido-3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7BrClNO3/c1-4(13)12-6-3-2-5(10)8(11)7(6)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) |
InChI Key |
WVXRVCMRQCVFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1)Br)Cl)C(=O)O |
Origin of Product |
United States |
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